L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-
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Overview
Description
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Leucinamide, 1-((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-
- L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-
Uniqueness
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- stands out due to its specific functional groups and chemical properties
Properties
CAS No. |
83472-47-3 |
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Molecular Formula |
C15H26ClN5O4 |
Molecular Weight |
375.85 g/mol |
IUPAC Name |
(2S)-2-N-[(2S)-2-(2-chloroethylamino)-4-methylpentanoyl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H26ClN5O4/c1-10(2)9-11(17-7-6-16)13(22)18-14(23)12-5-4-8-21(12)15(24)20(3)19-25/h10-12,17H,4-9H2,1-3H3,(H,18,22,23)/t11-,12-/m0/s1 |
InChI Key |
NQPTYKRYXAPGSG-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O)NCCCl |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C1CCCN1C(=O)N(C)N=O)NCCCl |
Origin of Product |
United States |
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